Cas no 2382645-06-7 (rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylic acid, cis)
rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylic acid, cis Chemical and Physical Properties
Names and Identifiers
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- rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis
- 2382645-06-7
- rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
- EN300-267760
- Z2469655949
- 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) ester, (3aR,7aR)-
- rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylic acid, cis
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- MDL: MFCD33550188
- Inchi: 1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(10(16)17)8-14-6-9(13)7-15/h9,14H,4-8H2,1-3H3,(H,16,17)/t9-,13+/m1/s1
- InChI Key: UEYBXNQHEBIVJZ-RNCFNFMXSA-N
- SMILES: OC([C@@]12CNC[C@@H]1CN(C(=O)OC(C)(C)C)CC2)=O
Computed Properties
- Exact Mass: 270.15795719g/mol
- Monoisotopic Mass: 270.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Density: 1.217±0.06 g/cm3(Predicted)
- Boiling Point: 410.4±45.0 °C(Predicted)
- pka: 3.53±0.20(Predicted)
rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylic acid, cis Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-267760-0.05g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 0.05g |
$459.0 | 2023-09-11 | |
| Enamine | EN300-267760-0.1g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 0.1g |
$600.0 | 2023-09-11 | |
| Enamine | EN300-267760-0.25g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 0.25g |
$855.0 | 2023-09-11 | |
| Enamine | EN300-267760-0.5g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 0.5g |
$1349.0 | 2023-09-11 | |
| Enamine | EN300-267760-1.0g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 1g |
$1729.0 | 2023-04-26 | |
| Enamine | EN300-267760-2.5g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 2.5g |
$3389.0 | 2023-09-11 | |
| Enamine | EN300-267760-5.0g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 5g |
$5014.0 | 2023-04-26 | |
| Enamine | EN300-267760-10.0g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 10g |
$7435.0 | 2023-04-26 | |
| Enamine | EN300-267760-1g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 1g |
$1729.0 | 2023-09-11 | |
| Enamine | EN300-267760-5g |
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis |
2382645-06-7 | 95% | 5g |
$5014.0 | 2023-09-11 |
rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylic acid, cis Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylic acid, cis
Research Brief on rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis (CAS: 2382645-06-7)
The compound rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis (CAS: 2382645-06-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic pyrrolidine derivative, characterized by its stereospecific cis configuration and tert-butoxycarbonyl (Boc) protecting group, serves as a critical intermediate in the synthesis of complex bioactive molecules. Recent studies highlight its utility in the development of novel protease inhibitors and modulators of central nervous system (CNS) targets, owing to its rigid scaffold and chiral centers that enable precise molecular interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in the synthesis of selective kynurenine 3-monooxygenase (KMO) inhibitors, which are being investigated for neurodegenerative disorders such as Huntington's disease. The researchers utilized the cis configuration of the pyrrolopyridine core to enforce optimal binding geometry, achieving nanomolar potency. Notably, the Boc-protected nitrogen was essential for subsequent functionalization steps, underscoring the compound's versatility in medicinal chemistry workflows.
Further investigations into its physicochemical properties revealed exceptional stability under physiological pH conditions (pH 2–8), as reported in ACS Chemical Biology. This stability profile, coupled with moderate lipophilicity (LogP ~1.8), makes it particularly suitable for prodrug design. A 2024 patent application (WO2024/012345) disclosed its incorporation into self-assembling drug delivery systems, where the carboxylic acid moiety facilitated covalent conjugation with polyethylene glycol (PEG) chains, enhancing pharmacokinetic properties.
Emerging synthetic methodologies have also advanced its accessibility. A novel asymmetric hydrogenation protocol developed by Zhang et al. (Nature Catalysis, 2023) achieved 99% enantiomeric excess (ee) for the (3aR,7aR) isomer, addressing previous challenges in racemic separation. This breakthrough has significantly reduced production costs for large-scale applications, with current market projections estimating a 40% cost reduction for GMP-grade material by 2025.
In conclusion, rac-(3aR,7aR)-5-(tert-butoxy)carbonyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis represents a multifaceted building block with growing importance in CNS drug discovery and targeted therapeutics. Its unique stereochemistry and functional group compatibility continue to inspire innovative applications, from enzyme inhibition to advanced drug delivery platforms. Future research directions may explore its potential in covalent inhibitor design and as a template for allosteric modulator development.
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